3-Chloro-5-(trifluoromethyl)picolinaldehyde
Overview
Description
3-Chloro-5-(trifluoromethyl)picolinaldehyde is a halogenated aromatic aldehyde with a trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)picolinaldehyde typically involves the following steps:
Halogenation: The starting material, picolinic acid, undergoes halogenation to introduce chlorine and trifluoromethyl groups.
Oxidation: The halogenated intermediate is then oxidized to form the aldehyde group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(trifluoromethyl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Carboxylic Acids: Resulting from the oxidation of the aldehyde group.
Alcohols: Formed through the reduction of the aldehyde group.
Substituted Derivatives: Resulting from substitution reactions involving the chlorine atom.
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)picolinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological processes and interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-5-(trifluoromethyl)picolinaldehyde exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable tool in various chemical and biological processes.
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethyl)picolinaldehyde is compared with other similar compounds, such as:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound has a similar structure but differs in the position of the halogen atoms.
2,3-Difluoro-5-(trifluoromethyl)pyridine: Another related compound with different halogenation patterns.
Uniqueness: The presence of both chlorine and trifluoromethyl groups on the pyridine ring makes this compound unique, providing it with distinct chemical properties and reactivity compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANVTPLFKXDWHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621573 | |
Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-50-6 | |
Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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